2-Bromo-5-nitroanisole

Beschreibung

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

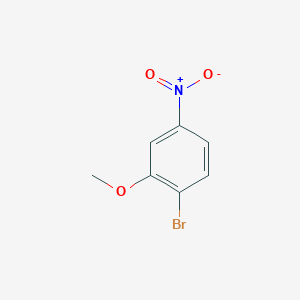

The systematic IUPAC name for 2-bromo-5-nitroanisole is 1-bromo-2-methoxy-4-nitrobenzene , reflecting the substituent positions on the benzene ring: a bromine atom at position 1, a methoxy group at position 2, and a nitro group at position 4. Alternative names include 4-bromo-3-methoxynitrobenzene and 2-bromo-5-nitroanisol, though these are less commonly used.

Molecular Formula and Weight Analysis

The molecular formula is C₇H₆BrNO₃ , with a calculated molecular weight of 232.03 g/mol . Elemental composition is as follows:

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 102–106°C | |

| Boiling Point | 302.1±22.0°C (predicted) | |

| Density | 1.640±0.06 g/cm³ | |

| Solubility in Water | Insoluble | |

| λmax (UV-Vis in EtOH) | 324 nm |

Crystallographic Data and 3D Conformational Studies

While direct X-ray diffraction (XRD) data for this compound is limited, computational models and 3D conformational studies from PubChem reveal a planar benzene ring with substituents adopting positions that minimize steric hindrance. The nitro group at position 4 introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions.

Figure 1: 2D and 3D Structural Representations

(Note: For illustrative purposes, refer to PubChem CID 101293 for interactive 3D models.)

Comparative Analysis with Structural Analogs

Table 2: Comparison with Nitroanisole Analogs

Key Observations :

- Positional Isomerism : The placement of bromine and nitro groups significantly alters electronic properties. For example, this compound exhibits stronger electron-withdrawing effects than 5-bromo-2-nitroanisole due to the nitro group’s para position relative to bromine.

- Thermal Stability : Higher melting points in 2-bromo-4-nitroanisole (104–106°C) compared to 5-bromo-2-nitroanisole (90–92°C) suggest enhanced lattice stability from substituent alignment.

Eigenschaften

IUPAC Name |

1-bromo-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKADLOYTKVXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228070 | |

| Record name | 2-Bromo-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77337-82-7 | |

| Record name | 1-Bromo-2-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77337-82-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S5YMP2XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Nitration and Bromination Directing Effects

The methoxy group in anisole is a strong ortho/para-directing substituent, while bromine exhibits meta-directing tendencies. This interplay complicates the sequential introduction of nitro and bromine groups. For 2-bromo-5-nitroanisole, two synthetic routes are theoretically plausible:

-

Nitration followed by bromination : Initial nitration of anisole yields para-nitroanisole (major) and ortho-nitroanisole (minor). Subsequent bromination must target the meta position relative to the nitro group, requiring precise conditions.

-

Bromination followed by nitration : Bromoanisole derivatives may undergo nitration at positions activated by the methoxy group, though steric and electronic factors could limit yields.

Solvent and Catalyst Systems

Concentrated sulfuric acid is widely employed in nitration for its dual role as a solvent and protonating agent, enhancing electrophilic attack. Bromination, however, often necessitates polar aprotic solvents (e.g., acetonitrile) or acidic media to stabilize intermediates. Nickel catalysts, as reported in the synthesis of bromonitroaniline derivatives, may facilitate reduction steps or intermediate stabilization.

Synthetic Pathways Derived from Analogous Systems

Nitration of Bromoanisole Derivatives

Patent CN105646234A details the nitration of bromobenzene using a mixture of concentrated sulfuric acid and dilute nitric acid at 70–90°C. Adapting this to bromoanisole:

-

Step 1 : Dissolve 3-bromoanisole in concentrated H₂SO₄.

-

Step 2 : Gradually add HNO₃ (30–40 wt%) at 70–90°C, favoring nitration at the para position to the methoxy group.

-

Step 3 : Cool and recrystallize to isolate 3-bromo-5-nitroanisole.

Key Parameters :

Bromination of Nitroanisole

Patent CN106187867A demonstrates bromination of nitro-substituted pyridines using H₂O₂ and HBr in acetic acid. For nitroanisole:

-

Step 1 : Dissolve 4-nitroanisole in glacial acetic acid.

-

Step 2 : Add H₂O₂ and HBr dropwise at 0–10°C to brominate the ortho position.

-

Step 3 : Neutralize with NaOH, filter, and recrystallize.

Key Parameters :

-

Bromine source: HBr/H₂O₂ avoids handling elemental bromine.

Catalytic and Process Optimization

Nickel-Catalyzed Reactions

The use of nickel catalysts in Patent CN105646234A improved yields in ammonolysis steps. For this compound synthesis, nickel could facilitate:

-

Intermediate stabilization : During nitration or bromination, nickel may coordinate with nitro or methoxy groups, directing substitution.

-

Reductive steps : If reduction of a nitro intermediate is required, nickel catalysts enable controlled reactions.

Solvent Selection and Recrystallization

Methanol and acetonitrile are preferred for their ability to dissolve intermediates while allowing high-purity crystallization. Ethanol recrystallization, as described in Patent CN105646234A, achieves >95% purity for nitroaniline derivatives, a benchmark applicable to nitroanisoles.

Comparative Analysis of Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-nitroanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.

Reduction: Hydrogen gas with a palladium catalyst is commonly used for reducing the nitro group.

Oxidation: Potassium permanganate in an acidic medium can oxidize the methoxy group.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-methoxy-5-nitroanisole.

Reduction: 2-Bromo-5-aminoanisole is formed from the reduction of the nitro group.

Oxidation: 2-Bromo-5-nitrobenzoic acid is formed from the oxidation of the methoxy group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

2-Bromo-5-nitroanisole can be synthesized through the bromination and nitration of anisole. The general synthetic route involves:

- Nitration of Anisole: Using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Bromination: The introduction of the bromine atom typically occurs using bromine in the presence of a catalyst.

Scientific Research Applications

1. Organic Synthesis:

- Intermediate for Pharmaceuticals: this compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for further functionalization, making it a versatile building block in drug development.

- Synthesis of Agrochemicals: It is also utilized in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.

2. Biological Activity:

- Antimicrobial Properties: Studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) are reported at approximately 20 μM and 30 μM, respectively .

- Anticancer Activity: Research indicates that this compound has cytotoxic effects on cancer cell lines, including breast and lung cancers. Its mechanism involves inducing apoptosis through caspase activation pathways .

Antimicrobial Activity Study

A study conducted by researchers on nitro-substituted compounds demonstrated that this compound effectively reduced bacterial viability by over 70% at concentrations exceeding its MIC against E. coli and S. aureus. This research highlights its potential as a lead compound for developing new antibacterial agents.

Anticancer Research Findings

Research evaluating the anticancer properties of this compound revealed a marked decrease in cell proliferation and increased apoptosis rates in treated cancer cell lines compared to controls. These findings suggest its potential role in cancer therapeutics, warranting further investigation into its mechanisms of action.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-nitroanisole involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or alter protein function. The methoxy group can also influence the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

(a) 2-Bromo-3-nitroanisole (CAS 67853-37-6)

(b) 4-Bromo-3-nitroanisole (CAS 5344-78-5)

- Structure : Bromine at position 4, nitro at position 3, methoxy at position 1.

- Molecular weight : 232.03 g/mol.

- Storage : Requires refrigeration (0–6°C), unlike this compound .

- Purity : 96%, lower than this compound (98%) .

Functional Group Variants

(a) 2-Bromo-5-nitroaniline (CAS 10403-47-1)

(b) 2-Bromo-5-nitrobenzoic acid (CAS 943-14-6)

- Structure : Replaces methoxy with carboxylic acid (-COOH).

- Molecular weight : 246.03 g/mol.

- Reactivity : Carboxylic acid group enables salt formation or esterification, broadening utility in drug design .

Heterocyclic Analogs

2-Bromo-5-nitropyridine (CAS 4487-59-6)

- Structure : Pyridine ring instead of benzene.

- Molecular formula : C₅H₃BrN₂O₂; molecular weight: 203.01 g/mol.

- Applications : Used in cross-coupling reactions for pharmaceutical intermediates .

Comparative Data Table

Key Findings and Insights

Positional Effects : The nitro group’s position significantly impacts reactivity and physical properties. For example, this compound’s lower melting point (103–105°C) compared to 2-bromo-5-nitroaniline (128–132°C) highlights the methoxy group’s role in reducing intermolecular forces .

Functional Group Influence: Replacing methoxy with amino or carboxylic acid groups alters solubility and reactivity, making anilines and benzoic acids more suitable for polar reaction environments .

Biologische Aktivität

2-Bromo-5-nitroanisole (CAS No. 77337-82-7) is a chemical compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including antimicrobial properties, potential mutagenicity, and receptor modulation.

- Molecular Formula : C₇H₆BrNO₃

- Molecular Weight : 232.03 g/mol

- CAS Number : 77337-82-7

- Hazard Statements :

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Antimicrobial Activity

Nitro-containing compounds, including this compound, are known for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA.

Case Studies

- Antibacterial Activity :

- Antitubercular Properties :

Mutagenicity and Toxicity

This compound has been associated with potential mutagenic effects. Studies have shown that nitroso compounds can induce mutagenicity in various biological systems.

Mutagenic Potential

The compound has been included in lists of chemicals with established mutagenic properties, raising concerns about its safety in biological applications .

Receptor Modulation

Recent findings suggest that this compound may have modulatory effects on glutamate receptors. This property could have implications for neuropharmacology, particularly in developing treatments for neurological disorders .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Bromo-5-nitroanisole critical for experimental design?

- Answer: The compound (CAS RN 77337-82-7) has a molecular weight of 232.03 g/mol, a melting point of 103–105°C, and a boiling point of 302.1°C at 760 mmHg. Its density is 1.64 g/cm³, and it exhibits low volatility (vapor pressure: 0.00181 mmHg at 25°C). These properties dictate storage conditions (2–8°C), handling precautions (avoid skin/eye contact per S24/25 safety protocols), and solvent selection for reactions. The nitro and bromine groups confer electrophilic reactivity, influencing its use in substitution and coupling reactions .

Q. What synthetic methodologies are employed for preparing this compound?

- Answer: While direct synthesis routes are not explicitly detailed in the evidence, analogous bromonitro compounds (e.g., 2-Bromo-5-nitrobenzoic acid) are synthesized via bromination of nitro precursors using bromine or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃. For this compound, bromination of 5-nitroanisole under controlled conditions (e.g., low temperature, inert atmosphere) is a plausible route. Post-synthesis purification often involves recrystallization or distillation under reduced pressure to achieve >95% purity .

Q. How should this compound be stored and handled to ensure stability and safety?

- Answer: Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use personal protective equipment (gloves, goggles) and work in a fume hood due to its potential toxicity. The compound is classified under [FS] (flammable solid) and requires adherence to UN safety protocols. Disposal must comply with hazardous waste regulations .

Advanced Research Questions

Q. How does the electronic nature of substituents in this compound influence its reactivity in cross-coupling reactions?

- Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura coupling, facilitated by the electron-withdrawing nitro group at the meta position, which enhances electrophilicity. Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent polarity (e.g., DMF or THF). Comparative studies with analogs (e.g., 4-Bromo-3-nitroanisole) show positional isomerism affects reaction rates and yields due to steric and electronic effects .

Q. What analytical techniques are optimal for characterizing this compound and resolving structural ambiguities?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm).

- HPLC-MS: Confirms molecular ion ([M+H]⁺ at m/z 233.0) and purity (>97% via reverse-phase C18 columns).

- X-ray Crystallography: Resolves crystal packing and bond angles, critical for studying solid-state reactivity .

Q. How can computational methods aid in predicting the reactivity or spectroscopic signatures of this compound derivatives?

- Answer: Density Functional Theory (DFT) calculations predict reaction pathways (e.g., nucleophilic aromatic substitution) by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Machine learning models (e.g., retrosynthesis tools) leverage databases like Reaxys to propose synthetic routes. Computational NMR chemical shift prediction (e.g., using ACD/Labs) aids in structural validation .

Q. What strategies can resolve contradictions in reported reaction yields for bromonitroanisole derivatives?

- Answer: Systematic variation of reaction parameters (temperature, catalyst loading, solvent) identifies optimal conditions. For example, conflicting yields in Suzuki couplings may arise from trace moisture or oxygen; using rigorously dried solvents and degassing techniques improves reproducibility. Meta-analyses of published data (e.g., via Scopus or SciFinder) highlight methodological inconsistencies, such as unaccounted side reactions (e.g., nitro group reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.